molecular formula C17H13N3O2 B11835398 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione CAS No. 62707-34-0

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

Cat. No.: B11835398
CAS No.: 62707-34-0
M. Wt: 291.30 g/mol
InChI Key: GXGXBSNITOWHMH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name 1-(4-methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione reflects the compound’s bicyclic scaffold and substituent arrangement. The parent structure comprises a fused imidazo[2,1-b]quinazoline system, where:

  • The imidazole ring (a five-membered ring with two nitrogen atoms at positions 1 and 3) is fused to a quinazoline moiety (a bicyclic system consisting of a benzene ring fused to a pyrimidine ring).
  • The fusion occurs between the imidazole’s C2 and the quinazoline’s C1, as indicated by the [2,1-b] notation.
  • The 2,5-dione suffix denotes two ketone groups at positions 2 and 5 of the fused ring system.
  • The 1-(4-methylphenyl) substituent is attached to the nitrogen atom at position 1 of the imidazole ring.

Structural analysis reveals a planar aromatic system with conjugated π-electrons across the fused rings, stabilized by resonance. The 4-methylphenyl group introduces steric bulk and hydrophobic character, influencing the compound’s physicochemical properties.

Properties

CAS No.

62707-34-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione

InChI

InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3

InChI Key

GXGXBSNITOWHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anilinobenzimidazole with aromatic aldehydes in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the imidazoquinazoline core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) or topoisomerase I, leading to the disruption of cellular processes like cell growth, proliferation, and DNA replication . These interactions result in the compound’s observed biological activities, such as anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Physicochemical and Structural Properties of Selected Imidazo[2,1-b]quinazoline-dione Derivatives

Compound Name Substituent (R₁) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
1-Phenyl (5a) Phenyl 283–285 277.28 IR: 1764, 1694 cm⁻¹; ¹H NMR: δ 8.27 (Ar-H), 4.73 (CH₂)
1-(4-Chlorophenyl) (5b) 4-Chlorophenyl 264–266 311.72 IR: 1763, 1693 cm⁻¹; ¹H NMR: δ 8.27 (Ar-H), 4.73 (CH₂)
1-(3-Methylphenyl) (5n) 3-Methylphenyl 146–148 291.30 IR: Similar to 5l; ¹H NMR: δ 7.38–8.25 (Ar-H), 2.35 (CH₃)
1-(4-Methylphenyl) (Target) 4-Methylphenyl N/A 291.30 IR: ~1756, 1698 cm⁻¹; ¹H NMR: δ 7.38–8.25 (Ar-H), 2.35 (CH₃)
3-Isobutyl-1-isopropyl (5o) Isopropyl 95–97 273.34 IR: Similar to 5l; X-ray: Monoclinic (P2₁/c), planar tricyclic system

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 5b) increase melting points (264–266°C) compared to electron-donating groups (e.g., 3-methylphenyl in 5n: 146–148°C). This trend correlates with enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Bulky substituents (e.g., isobutyl in 5o) reduce melting points due to steric hindrance, disrupting crystal packing .

Structural Insights from X-ray Crystallography: Derivatives like 5o adopt a monoclinic crystal system (space group P2₁/c) with planar tricyclic cores. The dihedral angles between imidazolone (A), pyrimidinone (B), and benzene (C) rings are minimal (A/B: 5.15°, B/C: 2.35°), indicating near-coplanar geometry .

Comparison with Other Heterocycles: Imidazo[4,5-g]quinazolines (): These derivatives lack the imidazolone ring but exhibit pharmacological relevance. The target compound’s fused tricyclic system may offer distinct bioactivity due to enhanced rigidity and hydrogen-bonding capacity.

Biological Activity

1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential anticancer effects.

  • Molecular Formula : C17H13N3O2
  • CAS Number : 62707-34-0
  • Structure : The compound features an imidazoquinazoline core structure that is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. In vitro evaluations have shown that it exhibits potent activity against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Pseudomonas aeruginosa0.75 μg/mL

The compound's effectiveness against Staphylococcus aureus suggests potential for use in treating infections caused by resistant strains .

Enzyme Inhibition Studies

The compound has been investigated as an inhibitor of various enzymes, particularly those involved in carbohydrate metabolism.

α-Glucosidase Inhibition

In a study comparing several imidazoquinazolines, 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione demonstrated notable α-glucosidase inhibitory activity.

Table 2: α-Glucosidase Inhibition Data

CompoundIC50 (μM)
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione15.00 ± 0.20
Acarbose (Standard)750.0 ± 1.5

This indicates that the compound is significantly more potent than the standard drug acarbose .

Anticancer Potential

The anticancer properties of the compound have also been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: MDA-MB-231 Breast Cancer Cells

In a recent study, treatment with the compound led to:

  • Reduction in cell viability : A decrease in viability was observed at concentrations as low as 10 μM.
  • Induction of apoptosis : Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after treatment.

The biological activity of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is likely mediated through:

  • Enzyme inhibition : Particularly through competitive inhibition mechanisms affecting carbohydrate metabolism.
  • Cell cycle arrest : Impairing the progression of cancer cells through specific phases of the cell cycle.

Q & A

Q. What are the efficient synthetic routes for 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5-dione?

The compound is synthesized via a consecutive aza-Wittig/heterocumulene-mediated annulation . Key steps include:

  • Reacting iminophosphoranes (e.g., derived from Staudinger reactions) with aromatic isocyanates to form carbodiimide intermediates.
  • Cyclization using catalytic sodium ethoxide under mild conditions (room temperature, dichloromethane/acetonitrile solvent) to yield the tricyclic core .
  • Isolation via recrystallization (e.g., dichloromethane/petroleum ether) or silica gel chromatography, achieving yields of 65–90% .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR : Distinct signals at δ 4.93 ppm (CH) and 1.91 ppm (CH₃) for substituents; aromatic protons at δ 7.71–8.25 ppm .
  • IR : Two carbonyl stretches at 1756 cm⁻¹ (imidazolone) and 1698 cm⁻¹ (quinazolinone) .
  • Mass spectrometry : Strong molecular ion peaks (e.g., m/z 291 for derivative 5d) .
  • X-ray crystallography : Confirms planarity of the tricyclic system, with dihedral angles <6° between rings .

Q. What spectroscopic data are characteristic of this compound?

Key spectroscopic features include:

  • ¹H NMR : Aromatic protons (δ 7.38–8.25 ppm), CH₂ groups (δ 4.73 ppm), and substituent-specific signals (e.g., CH₃ at δ 1.91 ppm) .
  • ¹³C NMR : Carbonyl carbons at ~170–175 ppm .
  • IR : Dual carbonyl stretches (1690–1760 cm⁻¹) for imidazolone and quinazolinone moieties .

Advanced Research Questions

Explain the reaction mechanism and factors influencing product selectivity.
The synthesis proceeds via:

  • Aza-Wittig reaction : Iminophosphoranes react with isocyanates to form carbodiimides .
  • Cyclization : Carbodiimides undergo base-mediated annulation with α-amino esters. Selectivity depends on the R² group:
  • R² = H : Favors imidazo-quinazoline-dione formation via imidazolone intermediate .
  • R² ≠ H : Steric hindrance diverts the pathway to quinazolinones .
    • Critical factors: Base strength (sodium ethoxide), solvent polarity, and reaction temperature .

Q. How does the basic reaction environment affect stereochemical outcomes?

Racemization at the C-3 position occurs under alkaline conditions due to deprotonation-reprotonation at the chiral center. This is observed when using chiral starting materials (e.g., derivative 9), leading to loss of enantiomeric purity . Mitigation strategies include non-basic catalysts or low-temperature conditions.

Q. How can X-ray crystallography aid in understanding molecular conformation?

X-ray data reveal:

  • Planarity : All tricyclic atoms lie within ±0.045 Å of the mean plane .
  • Dihedral angles : Minimal distortion between rings (A/B = 5.15°, B/C = 2.35°), supporting rigidity .
  • Substituent orientation : Methyl/phenyl groups adopt equatorial positions to minimize steric strain .

Q. What are the challenges in synthesizing chiral derivatives?

  • Racemization : Alkaline conditions during cyclization disrupt chirality .
  • Resolution : Requires chiral HPLC or enantioselective catalysts.
  • Alternative routes : Use of non-basic catalysts (e.g., Lewis acids) or protecting groups for NH moieties .

Methodological Considerations

Q. What steps optimize the yield during synthesis?

  • Catalyst : Sodium ethoxide (5–10 mol%) enhances cyclization efficiency .
  • Solvent : Dichloromethane or acetonitrile improves intermediate solubility .
  • Temperature : Room temperature minimizes side reactions (e.g., decomposition) .
  • Workup : Precipitation of triphenylphosphine oxide with ether/petroleum ether simplifies purification .

Q. How to analyze reaction byproducts or competing pathways?

  • TLC monitoring : Track carbodiimide intermediates and cyclization progress .
  • MS/IR : Identify byproducts (e.g., quinazolinones) via distinct carbonyl stretches (~1680 cm⁻¹) .
  • Computational modeling : Predict steric/electronic effects of R² groups on pathway selectivity .

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